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Compound of Interest

Compound Name: llaprazole sodium hydrate

Cat. No.: B8050764

Application Notes

llaprazole is a third-generation proton pump inhibitor (PPI) used in the treatment of acid-related
disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2][3] Its
extended plasma half-life compared to other PPIs makes it a suitable candidate for extended-
release (ER) formulations, which can provide prolonged therapeutic effects and improve patient
compliance.[4][5] The development of an ER formulation of llaprazole requires a systematic
approach, including pre-formulation studies, formulation development, and in vitro/in vivo
characterization.

This document outlines a detailed protocol for the development of an extended-release tablet
formulation of llaprazole. The protocol covers pre-formulation studies to assess drug stability
and excipient compatibility, the formulation of matrix-based tablets using wet granulation, and a
comprehensive evaluation of the prepared tablets, including dissolution testing and
considerations for in vitro-in vivo correlation (IVIVC).

llaprazole works by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal
cells, which is the final step in gastric acid secretion.[1][3] The drug is a prodrug that is
activated in the acidic environment of the parietal cells.[1] It is known to be unstable in acidic
conditions and stable under neutral or alkaline conditions.[6][7] This is a critical factor to
consider during formulation development, as the drug needs to be protected from the acidic
environment of the stomach.
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Pre-formulation Studies
Drug-Excipient Compatibility Studies

Objective: To evaluate the compatibility of llaprazole with selected excipients to ensure the
stability of the drug in the final formulation.

Protocol:

o Materials: llaprazole, various excipients (e.g., HPMC, Crospovidone, Croscarmellose
sodium, Sodium starch glycolate, Acryl-EZE-80), potassium bromide (KBr).[8][9]

e Fourier Transform Infrared (FTIR) Spectroscopy:
o Prepare physical mixtures of llaprazole and each excipient in a 1:1 ratio.
o Record the FTIR spectra of the pure drug, individual excipients, and the physical mixtures.

o Compare the spectra to identify any significant shifts or disappearance of characteristic
peaks of llaprazole, which would indicate a potential interaction.[8]

« Differential Scanning Calorimetry (DSC):

o Accurately weigh 2-5 mg of the pure drug, individual excipients, and the 1:1 physical
mixtures into aluminum pans.

o Heat the samples at a constant rate (e.g., 10°C/min) over a specified temperature range
(e.g., 30-300°C).

o Analyze the thermograms for any changes in the melting point, peak shape, or the
appearance of new peaks, which could suggest an interaction.[3]

Forced Degradation Studies

Objective: To investigate the degradation behavior of llaprazole under various stress conditions
as per ICH guidelines.[7]

Protocol:
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e Acid Hydrolysis: Dissolve llaprazole in 0.1 N HCI and keep for 24 hours.[6][7]
e Base Hydrolysis: Dissolve llaprazole in 0.1 N NaOH and keep for 24 hours.[6][7]

o Oxidative Degradation: Treat llaprazole with 3% hydrogen peroxide (H202) for 24 hours.[6]
[7]

o Thermal Degradation: Expose solid llaprazole to dry heat at 70°C for 48 hours.[6][7]
» Photolytic Degradation: Expose solid llaprazole to UV light.

e Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method to
determine the percentage of degradation and identify major degradation products.[6]

Data Presentation:

Stress Condition Duration llaprazole Degradation (%)
0.1 N HCI 1 hour 7.15[6]

0.1 N HCI 24 hours 27.28[6]

0.1 N NaOH 1 hour 6.58[6]

0.1 N NaOH 24 hours 23.28|6]

3% H202 1 hour 5.12[6]

3% H202 24 hours 22.57[6]

Thermal (70°C) 48 hours Stable[6]

Photolytic - Stable[6]

Formulation Development of Extended-Release
Tablets

The most common approach for oral extended-release formulations is the matrix system,
where the drug is dispersed within a polymer matrix that controls its release.[10][11]
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Composition of llaprazole Extended-Release Tablets

Objective: To formulate matrix tablets with varying polymer concentrations to achieve the
desired extended-release profile.

. Formulation F1 Formulation F2 Formulation F3

Ingredients

(mg) (mg) (mg)
llaprazole 10 10 10
HPMC K100M 50 75 100
Microcrystalline

135 110 85
Cellulose
Povidone K30 5 5 5
Magnesium Stearate 2 2 2
Talc 3 3 3
Total Weight 205 205 205

Experimental Protocol for Tablet Preparation (Wet
Granulation)

« Sifting: Sift llaprazole, HPMC K100M, and microcrystalline cellulose through a suitable sieve.
e Dry Mixing: Blend the sifted materials for 10-15 minutes.

e Granulation: Prepare a binder solution by dissolving Povidone K30 in purified water. Add the
binder solution to the dry mix and knead to form a wet mass.

o Wet Screening: Pass the wet mass through a sieve to form granules.

e Drying: Dry the granules in a hot air oven at 50-60°C until the desired moisture content is
achieved.

e Dry Screening: Sift the dried granules through a smaller mesh sieve.
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e Lubrication: Add magnesium stearate and talc to the dried granules and blend for 5 minutes.
o Compression: Compress the lubricated granules into tablets using a rotary tablet press.

o Coating (Optional but Recommended): An enteric coating (e.g., with Acryl-EZE-80) is
recommended to protect the acid-labile llaprazole from the stomach's acidic environment.[8]

[9]

Evaluation of Extended-Release Tablets
Physical Characterization

Objective: To evaluate the physical properties of the compressed tablets.
Protocols:

o Weight Variation: Weigh 20 tablets individually and calculate the average weight. The
individual weights should not deviate from the average by more than the pharmacopoeial
limits.

o Hardness: Measure the crushing strength of 6 tablets using a Monsanto or Pfizer hardness
tester.

 Friability: Weigh a sample of tablets (usually 10), place them in a Roche friabilator, and rotate
at 25 rpm for 4 minutes. Re-weigh the tablets and calculate the percentage of weight loss.
The friability should be less than 1%.

e Drug Content: Randomly select 10 tablets, crush them into a fine powder. Dissolve a quantity
of powder equivalent to the average tablet weight in a suitable solvent. Analyze the drug
concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Data Presentation:
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In Vitro Dissolution Studies

Objective: To determine the release profile of llaprazole from the extended-release tablets.
Protocol:
o Apparatus: USP Type | (Basket) or Type Il (Paddle) dissolution apparatus.
 Dissolution Medium:

o First 2 hours: 0.1 N HCI (to simulate gastric fluid).

o Next 10 hours: pH 6.8 phosphate buffer (to simulate intestinal fluid).[12]
» Procedure:

o Place one tablet in each dissolution vessel containing 900 mL of the dissolution medium
maintained at 37 + 0.5°C.

o Rotate the basket/paddle at a specified speed (e.g., 100 rpm).

o Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, 12 hours).
o Replace the withdrawn volume with fresh dissolution medium.

o Analyze the samples for drug content using a suitable analytical method.

Data Presentation:
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In Vitro-In Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that describes the relationship between an in vitro
property (like drug dissolution) and an in vivo response (like plasma drug concentration).[13]
For extended-release formulations, a Level A IVIVC, which represents a point-to-point
relationship between in vitro dissolution and in vivo absorption, is the most common and useful.
[13][14]

Protocol for Developing a Level A IVIVC:

o Develop Formulations: Create formulations with different release rates (e.g., slow, medium,
and fast).[14]

« In Vitro Dissolution: Obtain complete in vitro dissolution profiles for each formulation.

 In Vivo Pharmacokinetic Studies: Administer the formulations to human subjects and obtain
in vivo plasma concentration-time profiles.

e Deconvolution: Estimate the in vivo absorption or dissolution time course from the plasma
concentration data using appropriate deconvolution techniques (e.g., Wagner-Nelson).[14]

» Establish Correlation: Plot the fraction of drug absorbed in vivo against the fraction of drug
dissolved in vitro and establish a mathematical correlation.
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Caption: Experimental workflow for developing extended-release llaprazole tablets.
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Caption: Mechanism of action of llaprazole on the gastric proton pump.
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Caption: Workflow for developing a Level A In Vitro-In Vivo Correlation (IVIVC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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